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Executive Summary

Celiac disease (CD) is a systemic autoimmune disorder triggered by dietary gluten in
genetically susceptible individuals. While predominantly characterized by gastrointestinal
symptoms and small intestinal inflammation, a significant proportion of patients experience
extra-intestinal manifestations, including neurological and psychological symptoms such as
headache, fatigue, anxiety, and depression.[1][2] This highlights the critical involvement of the
gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the
central nervous system.[3] A key pathological feature of celiac disease is increased intestinal
permeability, often referred to as "leaky gut,” which allows gluten-derived peptides and other
luminal contents to cross the epithelial barrier, triggering an inflammatory cascade.[1][2][4] This
breach of intestinal barrier integrity is a crucial event in the pathogenesis of both intestinal and
extra-intestinal symptoms.

Larazotide acetate (also known as AT-1001) is a first-in-class oral peptide designed to restore
intestinal barrier function by regulating tight junctions (TJs), the protein complexes that control
paracellular permeability.[1][5] By preventing the opening of these junctions, larazotide acetate
aims to reduce the translocation of inflammatory triggers, thereby mitigating the downstream
inflammatory responses that affect the gut and, consequently, the brain. This document
provides a detailed technical overview of the mechanism of action of larazotide acetate, its
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effects on the gut-brain axis in celiac disease, and the experimental evidence supporting its
therapeutic potential.

The Gut-Brain Axis in Celiac Disease

The gut-brain axis is a complex network involving the central nervous system (CNS), the
enteric nervous system (ENS), and the autonomic nervous system (ANS), as well as
neuroendocrine and neuroimmune pathways.[3] In celiac disease, this axis is significantly
perturbed. The inflammatory environment in the gut, triggered by gluten, can lead to the
release of pro-inflammatory cytokines and other mediators that can cross the blood-brain
barrier (BBB) or signal to the brain via neural pathways, leading to neuroinflammation and a
range of neurological and psychiatric symptoms.[3][6][7] Increased intestinal permeability is a
foundational element in this process, allowing for the systemic dissemination of gut-derived
inflammatory molecules.[1][8]

Larazotide Acetate: Mechanism of Action

Larazotide acetate is a synthetic eight-amino-acid peptide that acts as a tight junction regulator.
[1][2] Its primary mechanism involves the inhibition of the zonulin pathway, a key regulator of
intestinal permeability.[5][9][10]

The Zonulin Pathway

Zonulin, also known as pre-haptoglobin 2, is a protein that reversibly modulates the
permeability of intestinal tight junctions.[8][9] In celiac disease, gliadin, a component of gluten,
induces the release of zonulin from intestinal epithelial cells.[7][8][11] Zonulin then binds to
specific receptors on the apical surface of these cells, including the C-X-C chemokine receptor
type 3 (CXCR3) and the epidermal growth factor receptor (EGFR), through activation of the
proteinase-activated receptor 2 (PAR2).[9][12][13] This binding initiates a signaling cascade
that leads to the phosphorylation and disassembly of key tight junction proteins, such as zonula
occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[2][14][15]
[16] The result is an increase in paracellular permeability, allowing gliadin peptides to enter the
lamina propria and trigger the characteristic immune response of celiac disease.[2][12]

Larazotide Acetate as a Zonulin Antagonist
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Larazotide acetate is thought to act as a zonulin antagonist.[5][17] It competitively blocks the
binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead
to tight junction disassembly.[2][5] By maintaining the integrity of the tight junctions, larazotide
acetate reduces intestinal permeability, limits the passage of gliadin and other inflammatory
stimuli into the systemic circulation, and consequently dampens the inflammatory loop that
contributes to both gastrointestinal and extra-intestinal symptoms.[1][6][17]
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Figure 1: Proposed Mechanism of Action of Larazotide Acetate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b12068694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12068694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Caption: Larazotide acetate blocks zonulin receptors, preventing gliadin-induced tight junction

disassembly.

Quantitative Data from Preclinical and Clinical

Studies

The efficacy of larazotide acetate has been evaluated in numerous in vitro, in vivo, and clinical

studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Studi | inal | bili

Outcome
Model System  Treatment Result Reference
Measure
>50% inhibition
of gliadin peptide
o ) Lucifer Yellow 9 p- P
Caco-2 cells Gliadin peptides transport with [2]
(LY) transport )
larazotide
acetate
Significant
reduction in
Inflammatory o
. » cytokine-induced
Caco-2 cells cytokines (TNF- LY permeability N ) [6]
permeability with
a, IFN-y, IL-1PB) _
larazotide
acetate
Transepithelial o
) Inhibition of AT-
AT-1002 (ZOT- Electrical )
Caco-2 cells ) ] ] 1002-induced [15][16]
derived peptide) Resistance ]
TEER reduction
(TEER)
Translocation of Inhibition of
Caco-2 cells AT-1002 13-mer gliadin peptide [15]
peptide translocation

Table 2: Clinical Trial Data on Gastrointestinal

Symptoms
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Study Treatment Primary Result vs.
: p-value Reference

(Phase) Group Endpoint Placebo

0.5mg Change in o
Leffler et al., ) Significant

Larazotide CeD-GSRS ) 0.022 [1][18]
2015 (lib) improvement

Acetate score

1.0 mg Change in o
Leffler et al., ) No significant

Larazotide CeD-GSRS ] [1][18]
2015 (lIb) difference

Acetate score

2.0 mg Change in o
Leffler et al., ) No significant

Larazotide CeD-GSRS ] [1][18]
2015 (lIb) difference

Acetate score

1.0 mg o

) _ Limited

Larazotide Change in
Kelly et al., gluten-

Acetate total GSRS ) 0.002 [19][20]
2013 (1) induced

(gluten score

symptoms
challenge)

Table 3: Clinical Trial Data on Extra-Intestinal Symptoms
and Other Markers
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Study Treatment . Result vs.
Endpoint p-value Reference
(Phase) Group Placebo
Decrease in
0.5mg Non-Gl o
Leffler et al., ) Significant
Larazotide symptoms ) 0.010 [1][18][21]
2015 (lIb) reduction
Acetate (headache,
tiredness)
Decrease in
0.5 mg
Leffler et al., ) CeD PRO 26%
Larazotide ) 0.017 [1][18][22]
2015 (llb) Symptomatic decrease
Acetate
Days
Increase in
0.5mg
Leffler et al., ) Improved ]
Larazotide 31% increase  0.034 [1][18][22]
2015 (lIb) Symptom
Acetate
Days
4.0 mg
Larazotide Mean ratio of
Kelly et al., ] 3.88 (vs. 19.0
Acetate anti-tTG IgA 0.005 [19][20]
2013 (1) ] for placebo)
(gluten over baseline
challenge)
Various Lactulose-to- o
Kelly et al., ) No significant
doses (gluten  mannitol ] - [19][20]
2013 (I difference

challenge)

(LAMA) ratio

Experimental Protocols
In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This assay is widely used to assess the integrity of the intestinal epithelial barrier.

¢ Cell Culture: Caco-2 human colorectal adenocarcinoma cells are seeded on semi-permeable
Transwell inserts and cultured for approximately 21 days to form a differentiated and
polarized monolayer with well-established tight junctions.
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Barrier Integrity Measurement: Transepithelial Electrical Resistance (TEER) is measured
using a voltmeter to confirm monolayer confluence and barrier function. High TEER values
indicate a tight barrier.

Treatment: The Caco-2 monolayers are pre-treated with various concentrations of larazotide
acetate on the apical side. Subsequently, a challenge agent (e.g., gliadin peptides, cytokines,
or AT-1002) is added to either the apical or basolateral compartment, depending on the
experimental design.[6][15]

Permeability Assessment: A fluorescent marker of paracellular permeability, such as Lucifer
Yellow (LY) or FITC-dextran, is added to the apical chamber.[2][6] After a defined incubation
period, samples are taken from the basolateral chamber, and the amount of marker that has
crossed the monolayer is quantified using a fluorescence plate reader.

Data Analysis: An increase in the flux of the fluorescent marker from the apical to the
basolateral side indicates increased paracellular permeability. The inhibitory effect of
larazotide acetate is calculated by comparing the flux in treated versus untreated challenged
monolayers.
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1. Seed Caco-2 cells
on Transwell inserts

2. Culture for 21 days to
form a differentiated monolayer

3. Measure TEER to
confirm barrier integrity

4. Pre-treat apically
with Larazotide Acetate

5. Add challenge agent
(e.g., Gliadin, Cytokines)

6. Add fluorescent marker
(e.g., Lucifer Yellow) apically

7. Incubate and sample
basolateral medium

8. Quantify fluorescence
to determine permeability

Figure 2: Caco-2 Permeability Assay Workflow

Click to download full resolution via product page

Caption: A stepwise workflow for assessing intestinal permeability using Caco-2 cell
monolayers.
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Animal Model of Celiac Disease (HLA-DQ8 Transgenic
Mice)

Animal models are crucial for studying the in vivo effects of therapeutic agents.

e Animal Model: Double transgenic mice expressing human celiac-associated HLA class Il
molecules (e.g., HLA-DQ8) and the human CD4 co-receptor (HCD4+/HLA/DQ8+) are used.
[6][15] These mice, when sensitized and challenged with gliadin, develop key features of
celiac disease, including immune cell infiltration in the intestine.[23]

» Sensitization and Challenge: Mice are typically sensitized to gliadin. Following sensitization,
they are orally challenged with gliadin to induce intestinal inflammation and permeability.

o Drug Administration: Larazotide acetate is administered orally to the mice prior to the gliadin
challenge.[6]

e Qutcome Measures:

o Intestinal Permeability: In vivo permeability can be assessed by oral gavage of a marker
like FITC-dextran, followed by measurement of its concentration in the serum.

o Histology: Intestinal tissue is collected, fixed, and stained (e.g., with H&E). Histological
analysis is performed to assess for villous atrophy and inflammatory cell infiltration (e.qg.,
macrophage accumulation) in the lamina propria.[6][15]

o Immunohistochemistry: Staining for tight junction proteins (e.g., ZO-1) can be performed to
visualize their structure and localization.[15]

Impact on the Gut-Brain Axis

The therapeutic effect of larazotide acetate on extra-intestinal symptoms, particularly headache
and tiredness, provides clinical evidence for its impact on the gut-brain axis.[1][18][21][24] By
"tightening" the gut barrier, larazotide acetate is hypothesized to reduce the systemic
inflammatory load originating from the gut. This "permeability-inflammatory loop"” is a key
concept where increased gut permeability allows gluten to trigger an inflammatory response,
which in turn can further increase permeability.[1][6] Larazotide acetate disrupts this cycle.[6]
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The reduction in circulating pro-inflammatory cytokines and other gut-derived metabolites may

lead to decreased neuroinflammation and an alleviation of CNS-related symptoms.
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Figure 3: Larazotide's Effect on the Gut-Brain Axis
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Caption: Larazotide acetate reduces gut permeability, disrupting the inflammatory cycle
affecting the brain.

Conclusion and Future Directions

Larazotide acetate represents a targeted therapeutic approach for celiac disease, focusing on
the restoration of intestinal barrier function. By inhibiting the zonulin pathway, it effectively
reduces gut permeability, which is a critical upstream event in the pathogenesis of the disease.
The available data strongly suggest that by mitigating the "leaky gut,” larazotide acetate not
only improves gastrointestinal symptoms but also has a beneficial impact on the gut-brain axis,
leading to a reduction in common and burdensome extra-intestinal symptoms like headache
and fatigue.[1][18] The inverse dose-response relationship observed in some clinical trials,
where lower doses were more effective, warrants further investigation but may be related to
peptide aggregation at higher concentrations.[1][21][25] As the first potential treatment for
celiac disease to reach Phase 3 clinical trials, larazotide acetate holds promise as an adjunct
therapy to a gluten-free diet, addressing the unmet need of patients who experience persistent
symptoms.[26] Future research should continue to explore the precise molecular interactions of
larazotide acetate and further elucidate its effects on the complex interplay between gut
permeability, systemic inflammation, and neurological function in celiac disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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